BenchChemオンラインストアへようこそ!

Pelcitoclax

Thrombocytopenia BCL-xL Prodrug

Pelcitoclax (APG-1252) is a phospholipid prodrug designed to retain dual BCL-2/BCL-xL antitumor efficacy while mitigating the dose-limiting thrombocytopenia that halted Navitoclax and other direct-acting dual inhibitors. Its active metabolite, APG-1252-M1, binds BCL-xL (Kᵢ 134 nM) and BCL-2 (Kᵢ 450 nM), a profile that uniquely overcomes Venetoclax resistance by targeting upregulated BCL-xL. Procure for studies on acquired resistance in CLL, AML, and MM, triple-combination regimens, or as a reference standard for drug delivery systems engineered to improve the therapeutic index of BCL-xL-targeting agents.

Molecular Formula
Molecular Weight
Cat. No. B1192169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelcitoclax
SynonymsAPG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 
Structural Identifiers
SMILESCC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pelcitoclax (APG-1252): A Prodrug-Based, BCL-2/BCL-xL Dual Inhibitor for Oncology Research


Pelcitoclax (also known as APG-1252 or BM-1252) is an investigational, phospholipid prodrug that functions as a dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL. Its active metabolite, APG-1252-M1 (also referred to as APG-1244 or BM-1244), exhibits potent binding affinity, with Kᵢ values of 134 nM for BCL-xL and 450 nM for BCL-2 [1]. Unlike first-generation dual inhibitors like Navitoclax (ABT-263), Pelcitoclax is specifically designed with a prodrug strategy to retain robust antitumor efficacy while mitigating the dose-limiting, on-target thrombocytopenia historically associated with BCL-xL inhibition, thereby broadening its potential therapeutic index [2][3].

Procurement Risks of Substituting Pelcitoclax (APG-1252) with Alternative BCL-2/BCL-xL Inhibitors


Generic substitution with other BCL-2/BCL-xL inhibitors, such as Navitoclax or BM-1197, is scientifically invalid due to fundamental differences in molecular design and resultant therapeutic window. Unlike these agents, which are direct-acting inhibitors and have been clinically limited by severe, dose-limiting thrombocytopenia, Pelcitoclax is a phospholipid prodrug designed to be selectively activated within tumor tissues. This design specifically aims to reduce the premature inhibition of BCL-xL in circulating platelets, a key on-target toxicity that led to the termination of early trials for other dual inhibitors [1][2]. Furthermore, its unique binding profile, with a preferential affinity for BCL-xL over BCL-2, differentiates it from BCL-2-selective inhibitors like Venetoclax, and enables it to overcome Venetoclax resistance mediated by BCL-xL upregulation [3]. Substituting Pelcitoclax for another agent would therefore introduce a different, and likely more severe, toxicity profile and fundamentally alter the therapeutic strategy, particularly in combination regimens where its MCL-1 downregulation synergy has been demonstrated [4].

Quantitative Differentiation of Pelcitoclax (APG-1252): Comparative Data vs. Navitoclax, Venetoclax, and In-Class Candidates


Prodrug-Mediated Mitigation of On-Target Thrombocytopenia Compared to Navitoclax

Pelcitoclax (APG-1252) is a phospholipid prodrug of the active metabolite APG-1252-M1 (APG-1244), a design specifically employed to mitigate the severe, dose-limiting thrombocytopenia that halted clinical development of first-generation dual BCL-2/BCL-xL inhibitors like Navitoclax (ABT-263) [1]. While Navitoclax is a direct-acting inhibitor, Pelcitoclax's prodrug design limits its conversion to the active form in circulation, reducing platelet toxicity. In clinical evaluation, this translated to manageable thrombocytopenia, with reduced platelets being one of the most common treatment-related adverse events but occurring less frequently with an optimized once-weekly dosing schedule. An overall disease control rate of 30.4% was observed in patients with metastatic small-cell lung cancer and other solid tumors [2]. Further, formulation as an albumin nanocomplex (Nano-1252) has been shown preclinically to reduce the platelet toxicity threshold by fourfold by further limiting premature drug release in circulation [3].

Thrombocytopenia BCL-xL Prodrug Safety Profile

Binding Affinity and Selectivity Profile of Active Metabolite APG-1252-M1 vs. Navitoclax

The active metabolite of Pelcitoclax, APG-1252-M1 (BM-1244), demonstrates a distinct binding affinity profile compared to the classic dual inhibitor Navitoclax (ABT-263). APG-1252-M1 preferentially binds BCL-xL (Kᵢ = 134 nM) over BCL-2 (Kᵢ = 450 nM) [1]. In contrast, Navitoclax is a highly potent, non-selective inhibitor of BCL-xL (Kᵢ ≤ 0.5 nM), BCL-2 (Kᵢ ≤ 1 nM), and BCL-w (Kᵢ ≤ 1 nM) . This difference in potency and selectivity profile is fundamental: the lower absolute potency of Pelcitoclax's active metabolite, combined with its preferential BCL-xL inhibition, is a direct result of the molecular design aimed at balancing anti-tumor efficacy with reduced on-target toxicity [2].

Binding Affinity BCL-2 BCL-xL Selectivity Target Engagement

Cytotoxic Potency in NK/T-Cell Lymphoma Models: APG-1252-M1 vs. Parent Prodrug

In preclinical models of NK/T-cell lymphoma (NK/TCL), a malignancy known to be BCL-xL dependent, the active metabolite APG-1252-M1 demonstrated significantly greater cytotoxic potency than the parent prodrug, APG-1252. Across three EBV-positive NK/TCL cell lines (SNK-1, SNK-6, SNK-8), APG-1252-M1 achieved IC₅₀ values that were 19.9x, 24.5x, and 27.9x lower, respectively, than the parent compound [1]. This data supports the prodrug strategy and confirms that conversion to the active metabolite is essential for optimal target engagement and cell killing in BCL-xL-dependent cancers.

NK/T-cell lymphoma IC50 BCL-xL Prodrug Activation

In Vivo Antitumor Efficacy in NK/TCL Xenograft Model with PK/PD Characterization

In an SNK-6 xenograft model of NK/T-cell lymphoma, Pelcitoclax (APG-1252) demonstrated significant and dose-dependent antitumor activity. Administration of APG-1252 at 65 mg/kg and 100 mg/kg, either twice or once weekly, resulted in tumor growth rate (T/C%) values ranging from 13.7% to 30.7% [1]. This indicates substantial tumor growth inhibition. Concurrent pharmacokinetic (PK) assessment in mice revealed that APG-1252 has a long half-life in plasma of 127 hours and in tumor tissues of 25.2 hours, which supports sustained target engagement and contributes to its efficacy [1].

Xenograft NK/TCL Pharmacokinetics Tumor Growth Inhibition

Overcoming Venetoclax Resistance in Multiple Myeloma: APG-1252-M1 vs. Venetoclax

In multiple myeloma (MM) cells with acquired resistance to the BCL-2-selective inhibitor Venetoclax, the active metabolite of Pelcitoclax (APG-1252-M1) demonstrated potent cytotoxicity. This effect was observed in MM clones where resistance was mediated by upregulation of BCL-xL and MCL-1, which sequester the pro-apoptotic protein BIM, thereby bypassing BCL-2 inhibition [1]. While Venetoclax was ineffective in these resistant models, APG-1252-M1 induced significant cell death, reducing MM cell viability regardless of the cell's genetic background or baseline BCL-2:BCL-xL ratio [1]. This indicates that the dual BCL-2/BCL-xL inhibition profile of APG-1252-M1 can functionally overcome Venetoclax resistance driven by compensatory BCL-xL activity.

Venetoclax Resistance Multiple Myeloma BCL-xL Combination Therapy

Synergistic Combination with Olverembatinib in T-ALL: Triplet vs. Doublet

In T-cell acute lymphoblastic leukemia (T-ALL) models, the combination of Olverembatinib (a multi-kinase inhibitor) with the active metabolite of Pelcitoclax (APG-1244) demonstrated synergistic antiproliferative effects. Furthermore, a triple combination of Olverembatinib, APG-1244, and the BCL-2 selective inhibitor Lisaftoclax (APG-2575) produced a highly synergistic effect, with combination indices (CI) of <0.1, which was significantly more potent than any doublet combination in inducing apoptosis [1]. This suggests that simultaneously targeting BCL-2 (via Lisaftoclax), BCL-xL (via Pelcitoclax/APG-1244), and Src-family kinases (via Olverembatinib) is a promising therapeutic strategy for this aggressive malignancy.

T-ALL Combination Therapy Synergy Olverembatinib APG-1244

High-Value Research and Preclinical Application Scenarios for Pelcitoclax (APG-1252)


Investigating BCL-2 Inhibitor (Venetoclax) Resistance in Hematologic Malignancies

Based on its demonstrated ability to overcome Venetoclax resistance in multiple myeloma models by targeting upregulated BCL-xL, Pelcitoclax/APG-1252-M1 is a critical tool for researchers studying acquired resistance to BCL-2-selective inhibitors [1]. Procurement is justified for projects aiming to model or circumvent resistance mechanisms in MM, chronic lymphocytic leukemia (CLL), or acute myeloid leukemia (AML), where BCL-xL is a known mediator of escape from Venetoclax therapy.

Preclinical Combination Studies in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

The strong synergy observed between Pelcitoclax's active metabolite (APG-1244), the BCL-2 inhibitor Lisaftoclax, and the kinase inhibitor Olverembatinib makes it a key reagent for T-ALL research [2]. Its use is specifically indicated for in vitro and in vivo studies exploring triple-combination therapies designed to co-target BCL-2, BCL-xL, and Src-family kinases, a strategy with a high degree of preclinical validation in this aggressive cancer type.

Therapeutic Window Studies in BCL-xL-Dependent Solid Tumors

Pelcitoclax's prodrug design, validated in a Phase I clinical trial showing manageable toxicity and a 30.4% disease control rate in SCLC and other solid tumors, makes it a superior choice over direct-acting dual inhibitors for in vivo oncology studies [3]. Research aimed at evaluating the therapeutic index and long-term tolerability of BCL-2/BCL-xL inhibition in solid tumor xenograft or PDX models, particularly in lung and gastric cancers, will benefit from its unique safety profile and ability to be combined with taxanes or other agents that downregulate MCL-1 [3].

Developing Novel Drug Delivery Systems to Mitigate On-Target Toxicity

The well-characterized on-target toxicity of BCL-xL inhibition (thrombocytopenia) makes Pelcitoclax an ideal model compound for developing and testing advanced drug delivery technologies. As demonstrated with the Nano-1252 albumin nanocomplex, which achieved a fourfold reduction in platelet toxicity, Pelcitoclax can serve as a reference standard for evaluating new formulations designed to improve the therapeutic window of BCL-xL-targeting agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelcitoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.